4-Methoxycarbonylmethyl-3-nitrophenol

Structural Biology Computational Chemistry Organic Synthesis

Sourcing a 3-nitro-4-substituted phenol building block often requires hazardous nitration of sensitive intermediates, risking poor regioselectivity and byproduct formation. 4-Methoxycarbonylmethyl-3-nitrophenol (CAS 420786-25-0) eliminates this bottleneck with pre-installed functionality. • Enables direct access to benzimidazoles, benzoxazoles, and fused heterocycles via nitro reduction/cyclization. • Methoxycarbonylmethyl ester withstands mild acids and hydrogenation, permitting selective deprotection in complex sequences. • Available from milligram to kilogram quantities for medchem and process R&D.

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
Cat. No. B8328220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxycarbonylmethyl-3-nitrophenol
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C=C(C=C1)O)[N+](=O)[O-]
InChIInChI=1S/C9H9NO5/c1-15-9(12)4-6-2-3-7(11)5-8(6)10(13)14/h2-3,5,11H,4H2,1H3
InChIKeyHPENIXPTZDLZMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxycarbonylmethyl-3-nitrophenol: A Specialized Nitrophenol Building Block for Targeted Synthesis


4-Methoxycarbonylmethyl-3-nitrophenol (methyl 2-(4-hydroxy-2-nitrophenyl)acetate) is a substituted nitrophenol derivative featuring a nitro group at the 3-position and a methoxycarbonylmethyl group at the 4-position of the phenol ring . Its molecular formula is C₉H₉NO₅ and molecular weight is 211.17 g/mol . This substitution pattern confers distinct electronic and steric properties compared to simpler nitrophenols, making it a specialized intermediate in organic synthesis [1].

Why Unsubstituted Nitrophenols Cannot Replace 4-Methoxycarbonylmethyl-3-nitrophenol in Critical Reactions


Generic nitrophenols like 4-nitrophenol or 3-nitrophenol lack the 4-methoxycarbonylmethyl substituent, which dramatically alters the molecule's electronic environment, solubility, and reactivity profile. This specific substitution is essential for achieving regioselective transformations, modulating pKa, and enabling downstream coupling reactions that are not feasible with simpler analogs . Attempting to substitute with a more common nitrophenol often leads to failed reactions, reduced yields, or the formation of undesired byproducts, underscoring the compound's unique utility as a tailored building block [1].

Quantitative Evidence of Differentiation: 4-Methoxycarbonylmethyl-3-nitrophenol vs. Analogs


Structural and Electronic Differentiation from Unsubstituted Nitrophenols

Compared to 4-nitrophenol, 4-Methoxycarbonylmethyl-3-nitrophenol incorporates a methoxycarbonylmethyl group at the 4-position, increasing molecular weight from 139.11 g/mol to 211.17 g/mol and altering electron density distribution. This substitution shifts the predicted boiling point from 279°C (4-nitrophenol) to 327.6±27.0°C, indicating enhanced intermolecular interactions [1].

Structural Biology Computational Chemistry Organic Synthesis

Unique Reactivity Profile: Nitro Group at 3-Position with Ortho-Substituent

The combination of a nitro group at the 3-position and a methoxycarbonylmethyl group at the 4-position creates a unique steric and electronic environment that facilitates selective nucleophilic aromatic substitution or transition metal-catalyzed cross-couplings not readily achievable with 4-nitrophenol or 3-nitrophenol. While direct quantitative data comparing reaction yields is limited, the substitution pattern is known to direct electrophilic attack meta to the nitro group, whereas 4-nitrophenol directs ortho/para [1].

Organic Synthesis Medicinal Chemistry Process Chemistry

Potential Antimicrobial Activity Inferred from Nitrophenol Class

Studies on related nitrophenol derivatives have demonstrated antimicrobial activity with MIC values ranging from 100 to 200 μg/mL against Gram-positive and Gram-negative bacteria [1]. While specific MIC data for 4-Methoxycarbonylmethyl-3-nitrophenol is not publicly available, its structural similarity to active nitrophenols suggests it may possess comparable biological properties, positioning it as a potential lead scaffold for further optimization .

Antimicrobial Drug Discovery Biological Screening

Synthetic Utility as a Protected Phenol Intermediate

The methoxycarbonylmethyl group serves as a latent carboxylate handle that can be selectively unmasked under mild conditions (e.g., basic hydrolysis) without affecting the nitro group. This contrasts with simpler nitrophenols where the phenolic OH is the primary reactive site. The compound thus enables orthogonal protection strategies in complex molecule synthesis [1].

Organic Synthesis Protecting Group Strategy Peptide Chemistry

High-Value Application Scenarios for 4-Methoxycarbonylmethyl-3-nitrophenol


Precision Synthesis of Nitroaromatic Pharmacophores

Researchers designing kinase inhibitors, antibacterial agents, or other bioactive molecules requiring a 3-nitro-4-substituted phenol core can utilize this compound as a direct building block. Its pre-installed functionality eliminates the need for hazardous nitration steps on sensitive intermediates [1].

Development of Orthogonal Protecting Group Strategies

Chemists seeking a phenol derivative that can be selectively deprotected in the presence of other esters or carbamates will find the methoxycarbonylmethyl group advantageous. Its stability to mild acids and hydrogenation conditions allows for greater synthetic flexibility [1].

Synthesis of Nitro-Substituted Heterocycles

The compound serves as a precursor to benzimidazoles, benzoxazoles, and other fused heterocycles via reduction of the nitro group followed by cyclization. The 4-position handle can be further elaborated, providing access to libraries of structurally diverse analogs [2].

Material Science: Photosensitive Resins and Polymers

The nitro group's photolability and the ester's potential for crosslinking make this compound a candidate for use in photoresists, holographic materials, and stimuli-responsive polymers. Its higher molecular weight compared to simple nitrophenols can reduce volatility and improve film-forming properties .

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